![molecular formula C10H15ClN2O2 B1419440 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride CAS No. 1193388-14-5](/img/structure/B1419440.png)

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride

Übersicht

Beschreibung

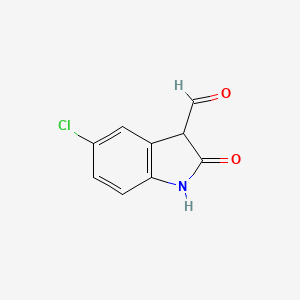

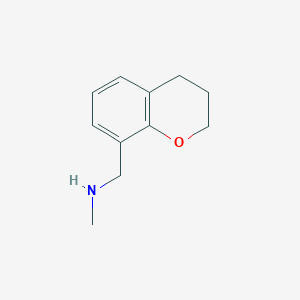

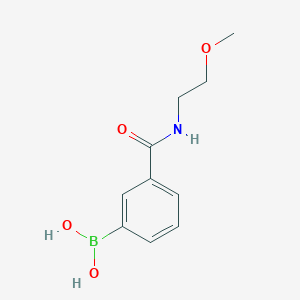

“1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 230.69 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-methyl-3-furoyl)piperazine hydrochloride . The InChI code is 1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 230.69 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation :

- A study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine, exploring their antidepressant and antianxiety activities. This research signifies the potential of these compounds in psychiatric medication development (Kumar et al., 2017).

Antibacterial Activity :

- Research by Kumar, Kumar, and Mazumdar (2021) focused on the synthesis of Terazosin hydrochloride, a derivative of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine, and its antibacterial properties. This suggests the compound's utility in combating bacterial infections (Kumar, Kumar, & Mazumdar, 2021).

Inhibitors for HIV-1 Reverse Transcriptase :

- Romero et al. (1994) synthesized various analogues of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine to evaluate their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are crucial for developing new treatments for HIV (Romero et al., 1994).

Chemical Characterization and Synthesis Techniques :

- Fathalla and Pazdera (2017) and Marvanová et al. (2016) conducted studies focusing on the synthesis and characterization of various piperazine derivatives, providing valuable insights into the chemical properties and potential applications of these compounds (Fathalla & Pazdera, 2017); (Marvanová et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer :

- A study by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimide with piperazine substituents. This research highlights the potential applications in photophysics and photochemistry (Gan et al., 2003).

Inhibition of Acyl-Coenzyme A Cholesterol O-Acyltransferase-1

:

- Shibuya et al. (2018) identified a compound derived from 1-[(2-Methylfuran-3-yl)carbonyl]piperazine as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, suggesting its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(2-methylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJCJWYBUOCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)

![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)